

# Cdk/hdac-IN-2 compared to Flavopiridol

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## Compound of Interest

Compound Name: Cdk/hdac-IN-2

Cat. No.: B15140864

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## Mechanism of Action

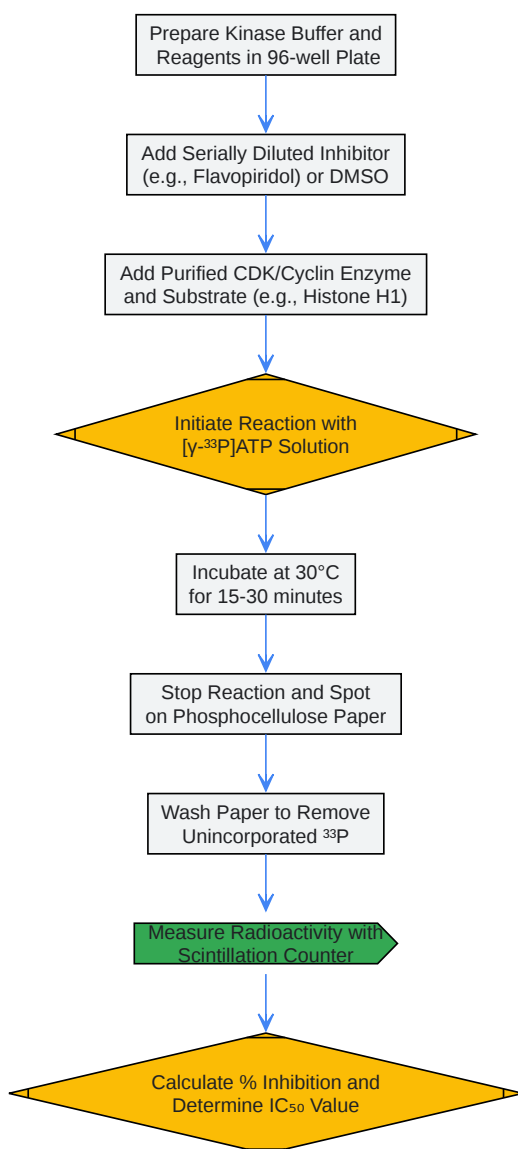
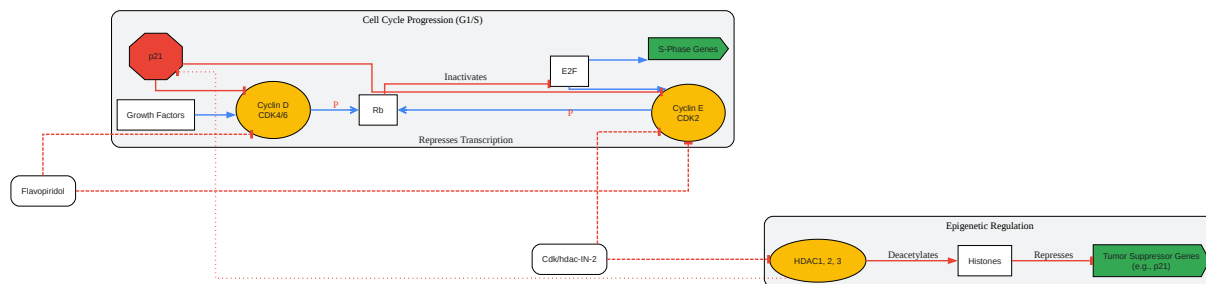
Flavopiridol (Alvocidib) is a synthetic flavonoid that functions as a broad-spectrum CDK inhibitor.[4] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK6, and most potently, the transcriptional kinase CDK9.[5][6] This widespread inhibition leads to two primary anti-cancer effects:

- **Cell Cycle Arrest:** By inhibiting CDKs essential for cell cycle progression (CDK1, 2, 4, 6), Flavopiridol can induce G1 and G2 phase arrest.[7]
- **Transcriptional Inhibition:** Potent inhibition of the CDK9/Cyclin T complex prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of short-lived anti-apoptotic proteins like Mcl-1.[6]

**Cdk/hdac-IN-2** represents a class of dual-function inhibitors designed to engage two distinct, yet complementary, cancer targets.[8]

- **CDK Inhibition:** Like Flavopiridol, it targets key cell cycle kinases such as CDK1 and CDK2, leading to cell cycle arrest.[8]
- **HDAC Inhibition:** It simultaneously inhibits Class I HDAC enzymes (HDAC1, 2, 3).[8] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[9] By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as the CDK inhibitor p21.[3][9]

The combined action is hypothesized to create a potent synergistic effect, where CDK inhibition directly halts cell proliferation while HDAC inhibition reactivates the cell's own tumor-suppressing machinery.



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